molecular formula C11H9NO2S B1653075 2-[(4-Nitrophenyl)methyl]thiophene CAS No. 172508-14-4

2-[(4-Nitrophenyl)methyl]thiophene

Cat. No.: B1653075
CAS No.: 172508-14-4
M. Wt: 219.26 g/mol
InChI Key: ACXPKRJYQZVHPF-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-nitrophenylmethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-[(4-Nitrophenyl)methyl]thiophene typically involves the reaction of thiophene with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(4-Nitrophenyl)methyl]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Nitrophenyl)methyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s electronic properties, influenced by the nitro group and thiophene ring, play a crucial role in its biological activity .

Comparison with Similar Compounds

2-[(4-Nitrophenyl)methyl]thiophene can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPKRJYQZVHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601898
Record name 2-[(4-Nitrophenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172508-14-4
Record name 2-[(4-Nitrophenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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